Tert-butyl Piperidine-4-carboxylate

Overview

Description

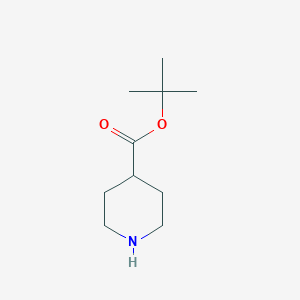

Tert-butyl piperidine-4-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylate ester at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it is used to construct bioactive molecules. Its Boc group enhances stability during synthetic reactions while allowing selective deprotection under acidic conditions .

Synthesis: A representative synthesis involves coupling tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate with N-Boc-piperidine-4-carboxylic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane, achieving moderate yields (49%) after column chromatography .

Applications: The compound is pivotal in developing kinase inhibitors (e.g., ATR kinase inhibitors for cancer therapy) and CDK9 inhibitors . Its derivatives are also explored for antipsychotic and histamine H3 receptor antagonist activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl piperidine-4-carboxylate typically begins with commercially available piperidine derivatives.

Reaction Steps:

Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl piperidine-4-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Alcohols or amines derived from the carboxylate group.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of TBPC is its potential role in cancer therapy. Research indicates that derivatives of TBPC, such as Boc-piperidine-4-carboxylate hydrochloride , may serve as Proteolysis Targeting Chimeras (PROTACs) for treating castration-resistant prostate cancer. These compounds can target and degrade the androgen receptor (AR), a critical protein involved in the growth of prostate cancer cells. The ability to manipulate protein degradation mechanisms represents a novel approach in cancer treatment.

Diabetes Management

TBPC derivatives have also been investigated for their role as agonists for G-protein coupled receptors like GPR119, which are significant in glucose metabolism and insulin secretion. Some studies have shown that these derivatives can enhance glucose-dependent insulin secretion, indicating their potential as therapeutic agents for diabetes management. The binding affinity of TBPC derivatives to GPR119 has been evaluated using molecular docking simulations and radiolabeled assays, demonstrating their promising therapeutic effects on glucose regulation.

Synthetic Routes

The synthesis of TBPC has been explored through various methods, highlighting its adaptability in organic chemistry. Common synthetic routes include:

- Esterification Reactions : Combining piperidine-4-carboxylic acid with tert-butanol under acidic conditions.

- N-Alkylation : Utilizing alkyl halides to introduce the tert-butyl group onto the piperidine ring.

These methods not only facilitate the production of TBPC but also allow for the synthesis of various derivatives with modified biological activities.

Structural Comparisons

TBPC shares structural similarities with other compounds that exhibit diverse biological activities. A comparative analysis is presented in the following table:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | Hydroxyethyl substitution | Antidiabetic properties |

| Tert-butyl 4-propioloylpiperazine-1-carboxylate | Propiolate group | Potential GPR119 agonist |

| N-benzylpiperidine-4-carboxylic acid | Benzyl substitution | Antidepressant effects |

| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Carbamate derivative | Neuroprotective properties |

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of TBPC's unique features that enhance its lipophilicity and receptor binding capabilities.

Case Studies and Research Findings

Several studies have documented the efficacy of TBPC derivatives in various therapeutic contexts:

- Case Study: PROTACs Development : Research has demonstrated that compounds derived from TBPC can effectively target AR in prostate cancer cells, leading to significant reductions in tumor growth in vivo models.

- Case Study: GPR119 Agonism : Derivatives of TBPC have been shown to increase insulin secretion through GPR119 activation, providing a foundation for developing new diabetes treatments.

Mechanism of Action

Mechanism:

Molecular Targets: The compound interacts with various enzymes and receptors, depending on its functionalization.

Pathways: It can inhibit or activate specific biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Piperidine-4-carboxylate derivatives vary in substituents and biological activities. Below is a systematic comparison:

Structural and Functional Analogues

Physicochemical Properties

- Solubility : Ethyl esters (e.g., ethyl piperidine-4-carboxylate) generally exhibit higher aqueous solubility than tert-butyl analogues due to reduced steric bulk .

- Stability : Boc-protected derivatives demonstrate greater stability under basic conditions compared to acetyl or benzyl-protected analogues .

Research Findings and Data Gaps

- Pharmacological Data : Ethyl and morpholine-substituted piperidine carboxylates show higher H3 receptor affinity, but tert-butyl derivatives remain understudied in this context .

- Ecological Impact: No persistence, bioaccumulation, or toxicity data are available for these compounds in environmental matrices .

Biological Activity

Tert-butyl piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly as a precursor for various bioactive molecules. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting with commercially available piperidine derivatives. The process often utilizes tert-butyl esters for protection during subsequent reactions. For instance, one study describes the synthesis of 4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine-1-carboxylic acid tert-butyl carboxylate, which serves as a precursor for inhibitors targeting Mycobacterium tuberculosis cell wall biosynthesis. This compound exhibited moderate inhibitory effects against galactan biosynthesis in mycobacterial species, highlighting its potential as an antimicrobial agent .

Antimicrobial Properties

This compound and its derivatives have been evaluated for their antimicrobial activities. A study demonstrated that related compounds exhibited significant antibacterial effects against various strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The biological screening indicated that modifications to the piperidine structure could enhance activity against specific pathogens .

Table 1: Antimicrobial Activity of Tert-Butyl Piperidine Derivatives

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

| 4-(4'-ethoxycarbonyl-thiazol-2'-yl) | M. tuberculosis | 64 |

| 4-(4'-ethoxycarbonyl-thiazol-2'-yl) | K. pneumoniae | 32 |

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific enzymes involved in bacterial cell wall biosynthesis. The UDP-galactopyranose mutase is a target enzyme that plays a crucial role in the synthesis of galactan, a vital component of the mycobacterial cell wall. Inhibitors derived from this compound can disrupt the integrity of bacterial cell walls, leading to cell lysis and death .

Study on Mycobacterial Inhibition

In a comprehensive study, researchers synthesized a series of piperidine derivatives to evaluate their efficacy as inhibitors against M. tuberculosis. The results indicated that specific structural modifications to the tert-butyl piperidine framework significantly enhanced inhibitory potency against the UDP-galactopyranose mutase enzyme. The most potent compounds demonstrated IC50 values in the low micromolar range, suggesting strong potential for further development as antitubercular agents .

Pharmacokinetic Properties

Pharmacokinetic studies have shown that derivatives of this compound exhibit favorable absorption and distribution characteristics in biological systems. These compounds are generally well-tolerated with minimal toxicity observed in preliminary animal studies, making them suitable candidates for further clinical evaluation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl piperidine-4-carboxylate derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), lab coats, and closed-toe shoes. For respiratory protection, use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations .

- Ventilation: Conduct reactions in a fume hood to minimize inhalation risks. Ensure adequate airflow in storage areas .

- Emergency Measures:

- Skin contact: Immediately wash with soap and water; remove contaminated clothing .

- Eye exposure: Flush with water for 15 minutes; seek medical attention if irritation persists .

- Waste Disposal: Segregate waste and use certified biological waste management services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound derivatives to improve yield?

Methodological Answer:

- Key Reaction Steps:

- Catalysis: Employ palladium or copper catalysts for coupling reactions to achieve higher regioselectivity .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure products .

| Synthesis Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature Range | 60–80°C | |

| Catalyst System | Pd(PPh₃)₄/CuI | |

| Solvent System | DMF or THF |

Advanced Research Questions

Q. What advanced crystallographic techniques are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data (≤1.0 Å) to resolve torsional ambiguities in piperidine rings .

- Refinement Software: Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinning and disorder in bulky tert-butyl groups .

- Validation Tools: Cross-validate results with PLATON (ADDSYM) to detect missed symmetry elements and CCDC Mercury for hydrogen bonding network analysis .

Q. How can researchers address discrepancies in reported biological activities of structurally similar this compound analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis:

- Functional Group Modulation: Compare analogs with substitutions at the 4-position (e.g., aminomethyl vs. phenyl groups) using in vitro assays (e.g., enzyme inhibition) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like GPCRs or kinases .

- Data Normalization: Account for variations in assay conditions (e.g., IC₅₀ values under different pH or serum concentrations) by standardizing protocols across studies .

| Analog Modification | Observed Activity Shift | Reference |

|---|---|---|

| 4-Aminomethyl Substituent | Increased CNS permeability | |

| 4-Phenyl Substituent | Enhanced kinase inhibition |

Q. What strategies mitigate challenges in characterizing the ecological impact of this compound derivatives?

Methodological Answer:

- Persistence Testing: Conduct OECD 301 biodegradation assays to estimate half-life in aquatic systems. Derivatives with logPow >3 (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) may require advanced remediation strategies .

- Toxicity Profiling: Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to fill data gaps identified in safety sheets .

Q. How can researchers validate the stability of this compound derivatives under long-term storage?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV (λ=254 nm). Monitor for tert-butyl group cleavage (retention time shift) .

- Incompatibility Screening: Avoid storage with strong oxidizers (e.g., peroxides) to prevent decomposition. Use amber glass vials under inert gas (N₂/Ar) .

Q. What analytical methods are critical for confirming the purity of this compound derivatives?

Methodological Answer:

- Chromatography:

- Spectroscopy:

Q. How can computational chemistry aid in designing novel this compound analogs?

Methodological Answer:

- Quantum Mechanics (QM): Optimize geometries at the B3LYP/6-31G* level to predict conformational preferences of piperidine rings .

- Molecular Dynamics (MD): Simulate membrane permeability (CHARMM-GUI) for analogs with bulky substituents .

- ADMET Prediction: Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Properties

IUPAC Name |

tert-butyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYBPBOHNIHCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363766 | |

| Record name | Tert-butyl Piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138007-24-6 | |

| Record name | Tert-butyl Piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.